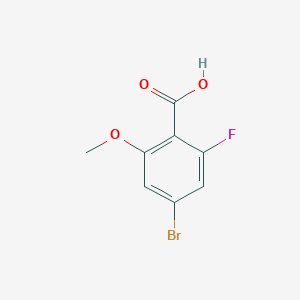

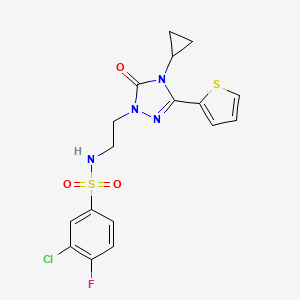

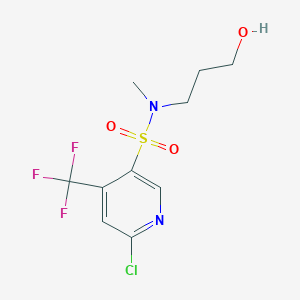

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . The compound you mentioned, “3-butoxy-N-(3-cyanothiophen-2-yl)benzamide”, likely shares some properties with other benzamides.

Chemical Reactions Analysis

Benzamides, including possibly “this compound”, can undergo various chemical reactions. For instance, they can participate in N-acylation reactions .Applications De Recherche Scientifique

Synthesis and Characterization

Research in the field of organic synthesis has led to the development of various benzamide derivatives, including compounds structurally related to "3-butoxy-N-(3-cyanothiophen-2-yl)benzamide." These compounds have been synthesized through different methods, such as direct acylation reactions, and characterized using techniques like X-ray crystallography, UV-Vis absorption, and NMR analyses. For example, a study on the synthesis and characterization of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlights the versatility of benzamide compounds in chemical synthesis and their potential for further functionalization (Younes et al., 2020).

Materials Science Applications

Benzamide derivatives have also been explored for their applications in materials science, particularly in the development of novel materials with unique properties. For instance, the controlled radical polymerization of acrylamide derivatives has led to the synthesis of polymers with specific characteristics, useful in various technological applications (Mori et al., 2005).

Catalysis and Chemical Reactions

Certain benzamide derivatives have been studied for their catalytic properties and potential use in facilitating chemical reactions. The synthesis and investigation of ruthenium complexes of benzamides, for example, demonstrate their effectiveness as catalysts in oxidation reactions, highlighting the role of benzamide derivatives in enhancing the efficiency of chemical processes (Jhaumeer-Laulloo et al., 2004).

Advanced Functional Materials

Research into the electronic properties of donor-acceptor-donor (D-A-D) triads based on cyanothiophene units, similar in functionality to "this compound," suggests their application in creating advanced functional materials, such as organic sensitizers for solar cells. This work underscores the importance of such compounds in the development of renewable energy technologies (Mallet et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

3-butoxy-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-2-3-8-20-14-6-4-5-12(10-14)15(19)18-16-13(11-17)7-9-21-16/h4-7,9-10H,2-3,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXSVRGIAQBTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)

![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2980151.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980154.png)

![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)